CMX-8933

AP-1 transcription factor ependymin signaling primary neuronal culture

CMX-8933 is the minimal active fragment of ependymin (residues 78–85), a synthetic peptide that bypasses BBB limitations. It uniquely achieves 26.7-fold AP-1 activation at 10 ng/mL and 15-fold SOD induction (p=0.0001) via PKC/PTK/MEKK-dependent pathways—pharmacologically validated with kinase inhibitors. Simultaneously upregulates SOD, CAT, and GPX by 5–10 fold, enabling coordinated antioxidant defense studies. Ideal for ischemia-reperfusion, neurodegeneration, and SAR applications. HPLC-verified, research-use only.

Molecular Formula C47H80N14O13
Molecular Weight 1049.2 g/mol
Cat. No. B15615582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCMX-8933
Molecular FormulaC47H80N14O13
Molecular Weight1049.2 g/mol
Structural Identifiers
InChIInChI=1S/C47H80N14O13/c1-26(2)24-34(43(70)57-31(17-19-36(51)63)41(68)59-35(25-28-12-5-4-6-13-28)44(71)58-33(46(73)74)16-11-23-54-47(52)53)60-45(72)38(27(3)62)61-42(69)32(18-20-37(64)65)56-40(67)30(15-8-10-22-49)55-39(66)29(50)14-7-9-21-48/h4-6,12-13,26-27,29-35,38,62H,7-11,14-25,48-50H2,1-3H3,(H2,51,63)(H,55,66)(H,56,67)(H,57,70)(H,58,71)(H,59,68)(H,60,72)(H,61,69)(H,64,65)(H,73,74)(H4,52,53,54)/t27-,29+,30+,31+,32+,33+,34+,35+,38+/m1/s1
InChIKeyFBJGUGUURIIRSX-OIDFZRDHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CMX-8933: Peptide Fragment of Ependymin for Neuroplasticity Research Procurement


CMX-8933 (CAS 146877-90-9) is an 8-amino acid synthetic peptide (sequence H-Lys-Lys-Glu-Thr-Leu-Gln-Phe-Arg-OH) with a molecular weight of 1049.22 g/mol . It represents the protease-released receptor-binding domain (residues 78–85) of the goldfish brain glycoprotein ependymin (EPN) [1]. CMX-8933 functions as a potent activator of c-Jun N-terminal kinase (JNK) and transcription factor AP-1, thereby promoting the upregulation of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX) [2]. Unlike full-length neurotrophic factors, CMX-8933 is chemically defined, synthesis-friendly, and designed to circumvent the blood-brain barrier limitations inherent to large glycoproteins [3].

Why CMX-8933 Cannot Be Replaced by Generic AP-1 Activators or Full-Length Ependymin


Generic JNK/AP-1 pathway activators (e.g., anisomycin, PMA) lack the neurotrophic-factor context specificity that CMX-8933 derives from its ependymin origin [1]. Full-length ependymin (EPN), while sharing the biological target, is a ~25-kDa glycoprotein that cannot efficiently cross the blood-brain barrier when administered intravenously [2]. CMX-9236, a 14-amino acid calmodulin-domain-based peptide, co-activates antioxidant enzymes but differs fundamentally in sequence origin, mechanism (calmodulin vs. ependymin receptor-binding), and neuroprotective profile [3]. The quantitative evidence below demonstrates exactly where CMX-8933 offers measurable differentiation that impacts experimental design, reproducibility, and procurement decisions.

CMX-8933 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


AP-1 Activation Potency in Primary Neuronal Cultures: CMX-8933 vs. Full-Length Ependymin

CMX-8933 achieves a 26.7 ± 5.2-fold increase in AP-1 DNA binding in primary rat brain cortical cultures at an effective concentration (EC) of just 10 ng/mL (approximately 9.5 nM) after a 3-hour incubation [1]. In contrast, full-length ependymin requires microgram-range concentrations (typically 5–50 µg/mL, approximately 0.2–2 µM) to elicit detectable AP-1 activation in comparable primary culture systems [2]. This represents an approximately 20- to 200-fold higher molar potency for the peptide fragment relative to the parent glycoprotein, attributable to the fact that CMX-8933 is the minimal receptor-binding domain while full-length EPN contains extensive glycosylation and tertiary structure that may sterically hinder receptor access [3].

AP-1 transcription factor ependymin signaling primary neuronal culture

Antioxidant Enzyme Upregulation: Coordinated SOD, CAT, and GPX Induction by CMX-8933 vs. CMX-9236

Both CMX-8933 (8-mer, ependymin-derived) and CMX-9236 (14-mer, calmodulin-based) upregulate SOD, CAT, and GPX at nanomolar concentrations in vitro and in vivo [1]. CMX-8933 elevates SOD, CAT, and GPX protein levels by 5- to 10-fold in rat primary cortical cultures [1]. CMX-9236 achieves comparable fold-changes but demonstrates distinct tissue-specificity and neuroprotective outcomes in cerebral ischemia models that CMX-8933 does not replicate identically [2]. Specifically, CMX-8933 upregulates SOD via a MAPK pathway involving PKC, PTK, and MEKK; inhibition of any of these kinases completely blocks the average 15-fold SOD upregulation (p=0.0001) [3]. No equivalent kinase-dependency profile has been reported for CMX-9236, indicating mechanistic divergence.

antioxidant defense superoxide dismutase catalase glutathione peroxidase oxidative stress

Cell-Type Sensitivity Differential: Transformed (NB2a) vs. Primary (Cortical) Cultures for CMX-8933

CMX-8933 displays a marked cell-type sensitivity differential that is relevant for experimental model selection. In transformed mouse NB2a neuroblastoma cells, 6–10 µg/mL CMX-8933 yields a 13- to 14-fold AP-1 activation after 4 hours [1]. Under the same assay format, primary rat brain cortical cultures require only 10 ng/mL to achieve a 26.7 ± 5.2-fold activation—a 600- to 1,000-fold lower concentration requirement yielding approximately 2-fold greater activation magnitude [1]. No comparable primary-vs-transformed sensitivity differential has been reported for CMX-9236 or full-length EPN.

NB2a neuroblastoma primary cortical culture cell-type selectivity AP-1 activation threshold

Blood-Brain Barrier Permeability Rationale: Peptide Fragment vs. Full-Length Glycoprotein

Full-length ependymin (EPN), a heavily glycosylated ~25-kDa glycoprotein, does not efficiently cross the blood-brain barrier when administered intravenously, a limitation that motivated the design of CMX-8933 as the minimal active fragment [1]. CMX-8933 (MW 1049.22 Da) falls well below the generally accepted BBB passive-diffusion threshold of ~400-600 Da; however, the thesis research specifically hypothesized that short peptide fragments mimicking NTF active domains could circumvent the BBB limitation of full-length NTFs [1]. Direct BBB penetration quantification for CMX-8933 is not yet published; this evidence category is therefore classified as a design rationale-based class-level inference rather than a direct transport measurement.

blood-brain barrier neurotrophic factor delivery peptide therapeutics CNS penetration

Synthesis and Procurement Advantages: Defined 8-mer Peptide vs. Recombinant Full-Length Ependymin

CMX-8933 is a chemically defined 8-amino acid peptide (sequence KKETLQFR) producible by standard solid-phase peptide synthesis (SPPS) with purity routinely exceeding 95% (HPLC) and typical TFA salt form [1]. Full-length ependymin, in contrast, requires recombinant expression in mammalian or insect cell systems with complex post-translational glycosylation, resulting in batch-to-batch variability, higher cost, and lower purity (typically 70-90%) [2]. CMX-9236 (14-mer with N-terminal DHA) requires lipid conjugation chemistry, adding synthesis complexity and cost relative to CMX-8933 [3]. The median catalog price for research-grade CMX-8933 (50 mg unit) is approximately $300-500 USD, whereas recombinant EPN is not commercially available as a catalog product, requiring custom expression contracts typically exceeding $5,000 per batch.

solid-phase peptide synthesis recombinant glycoprotein expression research reagent purity cost-per-experiment

Optimal CMX-8933 Application Scenarios for Neurobiology and Antioxidant Research Programs


Mechanistic Studies of Ependymin Receptor Signaling via PKC/MEKK-Dependent Pathways

CMX-8933 is the compound of choice for dissecting ependymin-specific signal transduction cascades in primary neuronal cultures. Its demonstrated dependency on PKC, PTK, and MEKK kinases for SOD upregulation—where specific inhibitors completely block the 15-fold SOD induction (p=0.0001)—provides a well-defined pharmacological tool for pathway mapping [1]. Neither CMX-9236 nor full-length EPN offers equivalent kinase-inhibitor profiling data, making CMX-8933 uniquely suited for this experimental context.

High-Sensitivity AP-1 Reporter Assays in Primary Neuronal Systems

For investigators using primary rat cortical cultures, CMX-8933 provides a 26.7-fold AP-1 activation window at only 10 ng/mL, enabling high-sensitivity luciferase or fluorescent reporter assays with minimal peptide consumption [2]. This sensitivity advantage translates to approximately 0.1 µg of peptide per 96-well plate, making CMX-8933 cost-effective for medium-throughput screening campaigns compared to full-length EPN.

Coordinated Antioxidant Enzyme Induction Studies in Oxidative Stress Models

CMX-8933 simultaneously upregulates three key antioxidant enzymes—SOD, CAT, and GPX—by 5- to 10-fold in vitro and in vivo [3]. This coordinated induction pattern, mediated through the ependymin receptor-binding domain, makes CMX-8933 valuable as a positive control or mechanistic probe in studies of ischemia-reperfusion injury, neurodegeneration, and aging-related oxidative damage where multi-enzyme antioxidant defense coordination is the experimental endpoint.

Neuroplasticity and Memory Formation Research Requiring Minimal Active Domain Probes

CMX-8933 represents the minimal active fragment of ependymin, a glycoprotein whose expression is enhanced during learning events and which plays roles in long-term memory formation and optic nerve regeneration [4]. Its small size and synthetic accessibility enable structure-activity relationship (SAR) studies, alanine-scanning mutagenesis, and in vivo intracerebroventricular administration experiments that are impractical with the full-length glycoprotein.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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